molecular formula C11H8N4O4 B14735860 2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid CAS No. 5467-45-8

2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid

Cat. No.: B14735860
CAS No.: 5467-45-8
M. Wt: 260.21 g/mol
InChI Key: FNLIQOLPTIMLOZ-UHFFFAOYSA-N
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Description

2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenylhydrazinylidene group attached to the imidazole ring, which also contains two carboxylic acid groups at the 4 and 5 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid typically involves the reaction of phenylhydrazine with imidazole-4,5-dicarboxylic acid under specific conditions. One common method involves the use of hydrothermal or solvothermal conditions, where the reactants are heated in a solvent at high pressure . This method allows for the formation of the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The phenylhydrazinylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole-4,5-dicarboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The phenylhydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid groups also play a role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenylhydrazinylidene group in 2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid imparts unique chemical and physical properties, making it distinct from other similar compounds. This group enhances its ability to coordinate with metal ions and participate in various chemical reactions, broadening its range of applications .

Properties

CAS No.

5467-45-8

Molecular Formula

C11H8N4O4

Molecular Weight

260.21 g/mol

IUPAC Name

2-phenyldiazenyl-1H-imidazole-4,5-dicarboxylic acid

InChI

InChI=1S/C11H8N4O4/c16-9(17)7-8(10(18)19)13-11(12-7)15-14-6-4-2-1-3-5-6/h1-5H,(H,12,13)(H,16,17)(H,18,19)

InChI Key

FNLIQOLPTIMLOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=NC(=C(N2)C(=O)O)C(=O)O

Origin of Product

United States

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